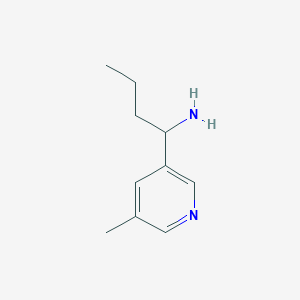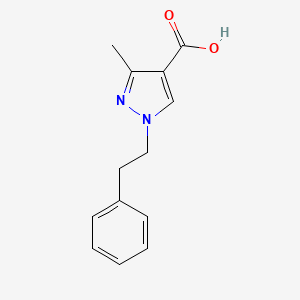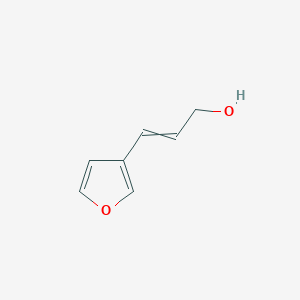
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide typically involves the reaction of 5-hydroxy-5,6,7,8-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the acetamide group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-5,6,7,8-tetrahydronaphthalene.
Reduction: Formation of 5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their function. The acetamide group can also interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)-acetamide
- N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-benzamide
Uniqueness
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7,12,15H,2-4H2,1H3,(H,13,14) |
Clave InChI |
CSHJEXWDGHRTQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(CCC2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
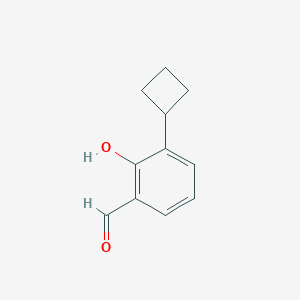
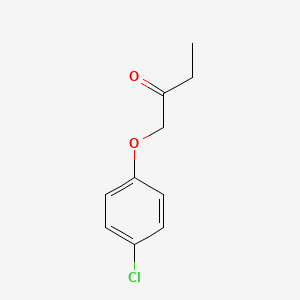

![[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol](/img/structure/B8437401.png)
![4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B8437414.png)

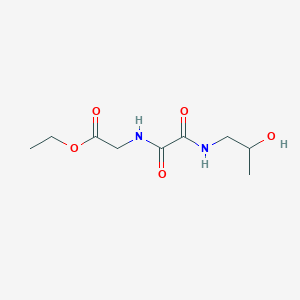


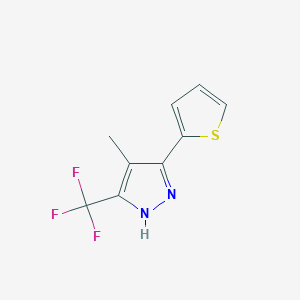
![6-Amino-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(2,3-difluorophenyl)hexanoic acid](/img/structure/B8437496.png)
